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Compound of Interest

Compound Name: (5-Fluoropyridin-2-yl)methanol

Cat. No.: B1326460 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound (5-Fluoropyridin-2-yl)methanol. The information detailed herein is essential for the

characterization and quality control of this compound in research and development settings,

particularly within the pharmaceutical industry. This document presents available ¹H and ¹³C

Nuclear Magnetic Resonance (NMR) data, along with predicted Infrared (IR) spectroscopy and

Mass Spectrometry (MS) characteristics based on analogous compounds. Detailed

experimental protocols for acquiring this spectroscopic data are also provided.

Chemical Structure and Properties
IUPAC Name: (5-Fluoropyridin-2-yl)methanol[1][2]

CAS Number: 802325-29-7[3]

Molecular Formula: C₆H₆FNO[3]

Molecular Weight: 127.12 g/mol [3]

Physical Form: Liquid[2]

Storage: Inert atmosphere, 2-8°C[2]
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Spectroscopic Data
The following sections summarize the key spectroscopic data for (5-Fluoropyridin-2-
yl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

The following tables present the ¹H and ¹³C NMR data for (5-Fluoropyridin-2-yl)methanol.

Table 1: ¹H NMR Spectroscopic Data for (5-Fluoropyridin-2-yl)methanol

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

8.34 d 2.8 H-6

7.55 td 8.4, 2.8 H-4

7.45 dd 8.4, 4.4 H-3

4.73 s CH₂

3.5 (broad) s OH

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for (5-Fluoropyridin-2-yl)methanol

Chemical Shift (δ) ppm Assignment

158.3 (d, J = 250 Hz) C-5

153.8 (d, J = 14 Hz) C-2

136.1 (d, J = 24 Hz) C-4

121.2 (d, J = 4 Hz) C-6

120.8 (d, J = 19 Hz) C-3

63.5 CH₂
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Solvent: CDCl₃, Frequency: 101 MHz

Infrared (IR) Spectroscopy (Predicted)
While an experimental IR spectrum for (5-Fluoropyridin-2-yl)methanol is not readily available,

the expected characteristic absorption bands can be predicted based on the functional groups

present in the molecule and data from similar compounds.

Table 3: Predicted IR Absorption Bands for (5-Fluoropyridin-2-yl)methanol

Wavenumber
(cm⁻¹)

Intensity Vibration Functional Group

3550-3200 Strong, Broad O-H Stretch Alcohol

3100-3000 Medium C-H Stretch Aromatic

2950-2850 Medium C-H Stretch Aliphatic (CH₂)

1600-1585, 1500-

1400
Medium to Strong C=C Stretch Aromatic Ring

1250-1150 Strong C-F Stretch Fluoroaromatic

1250-1000 Medium to Strong C-O Stretch Primary Alcohol

Mass Spectrometry (MS) (Predicted)
The mass spectrum of (5-Fluoropyridin-2-yl)methanol is expected to show a molecular ion

peak and characteristic fragmentation patterns. The predicted data is based on the

fragmentation of benzyl alcohol and its derivatives.

Table 4: Predicted Mass Spectrometry Data for (5-Fluoropyridin-2-yl)methanol
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m/z Ion
Predicted Fragmentation
Pathway

127 [M]⁺ Molecular Ion

126 [M-H]⁺
Loss of a hydrogen radical

from the methylene group

110 [M-OH]⁺ Loss of a hydroxyl radical

98 [M-CH₂OH]⁺
Loss of the hydroxymethyl

group

78 [C₅H₃FN]⁺
Fragmentation of the pyridine

ring

Experimental Protocols
The following sections provide detailed methodologies for obtaining the spectroscopic data

presented above.

NMR Spectroscopy Protocol
Sample Preparation:

Weigh approximately 10-20 mg of (5-Fluoropyridin-2-yl)methanol.

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

Place the NMR tube in the spectrometer.

Tune and shim the instrument to achieve optimal magnetic field homogeneity.

Acquire the ¹H NMR spectrum using a standard single-pulse sequence.

Set the spectral width to cover the expected proton chemical shift range (e.g., 0-10 ppm).
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Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

Process the data by applying Fourier transformation, phase correction, and baseline

correction.

Reference the spectrum to the residual solvent peak of CDCl₃ (δ = 7.26 ppm).

¹³C NMR Acquisition:

Use the same sample prepared for ¹H NMR.

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-170 ppm).

A larger number of scans (e.g., 1024 or more) will be required due to the lower natural

abundance of ¹³C.

Process the data similarly to the ¹H NMR spectrum.

Reference the spectrum to the solvent peak of CDCl₃ (δ = 77.16 ppm).

IR Spectroscopy Protocol (for Liquid Sample)
Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean.

Acquire a background spectrum of the empty ATR crystal.

Place a small drop of liquid (5-Fluoropyridin-2-yl)methanol directly onto the ATR crystal.

Acquire the sample spectrum. The instrument software will automatically subtract the

background spectrum.

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a

soft tissue after the measurement.

Mass Spectrometry Protocol (Electron Ionization)
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Prepare a dilute solution of (5-Fluoropyridin-2-yl)methanol in a volatile solvent such as

methanol or dichloromethane.

Introduce the sample into the mass spectrometer, typically via direct infusion or through a

gas chromatograph (GC-MS).

For GC-MS, inject the sample onto a suitable capillary column to separate it from the

solvent.

Ionize the sample using a standard electron ionization (EI) source (typically at 70 eV).

The resulting ions are then separated by the mass analyzer (e.g., quadrupole or time-of-

flight) based on their mass-to-charge ratio (m/z).

A detector records the abundance of each ion, generating the mass spectrum.

Visualizations
The following diagrams illustrate the workflows for the experimental protocols described above.

Sample Preparation Data Acquisition Data Processing
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Click to download full resolution via product page

NMR Experimental Workflow
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IR Spectroscopy Workflow
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Mass Spectrometry Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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